molecular formula C10H19ClN2O B13541006 1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride

1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride

Cat. No.: B13541006
M. Wt: 218.72 g/mol
InChI Key: QJOFVUIBFLKURT-UHFFFAOYSA-N
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Description

1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride is a chemical compound that features a pyrrolidin-2-one core with a 3-aminocyclohexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride typically involves the following steps:

  • Formation of the Pyrrolidin-2-one Core: : The pyrrolidin-2-one core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of γ-butyrolactone with ammonia or primary amines under acidic conditions to form the pyrrolidin-2-one ring.

  • Introduction of the 3-Aminocyclohexyl Group: : The 3-aminocyclohexyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of cyclohexylamine with a suitable leaving group on the pyrrolidin-2-one ring, such as a halide or tosylate.

  • Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be used to modify the functional groups on the compound. For example, catalytic hydrogenation can reduce double bonds or nitro groups to amines.

  • Substitution: : Nucleophilic substitution reactions can introduce new substituents onto the pyrrolidin-2-one ring. Common reagents include alkyl halides and sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), sulfonates (e.g., tosyl chloride)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: It may be used in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminocyclohexyl group can enhance binding affinity and specificity, while the pyrrolidin-2-one core provides a stable scaffold for further modifications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminocyclohexyl)pyrrolidin-2-one
  • 1-(3-Aminocyclohexyl)pyrrolidin-2-one acetate
  • 1-(3-Aminocyclohexyl)pyrrolidin-2-one sulfate

Uniqueness

1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride is unique due to its specific combination of the aminocyclohexyl group and the pyrrolidin-2-one core. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

1-(3-aminocyclohexyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C10H18N2O.ClH/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13;/h8-9H,1-7,11H2;1H

InChI Key

QJOFVUIBFLKURT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N2CCCC2=O)N.Cl

Origin of Product

United States

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